4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with significant trifluoromethyl groups at the 2 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of trifluoromethyl groups at the desired positions. Common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Reaction: This involves the cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as quinone.
Reduction: Reduction reactions can reduce the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride, phosphorus oxychloride, and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Dihydroquinolines and tetrahydroquinolines.
Substitution Products: Halogenated quinolines, alkylated quinolines, and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups enhance the stability and reactivity of the compound, making it valuable in various synthetic pathways.
Biology: In biological research, this compound is explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.
Industry: In the materials industry, this compound is used in the production of advanced materials, such as fluorinated polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance and durability.
Mechanism of Action
The mechanism by which 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl groups enhance the compound's binding affinity and selectivity, leading to its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in disease processes.
Receptors: It may bind to receptors, modulating their activity and signaling pathways.
DNA: It may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
4-Hydroxyquinoline: A simpler quinoline derivative without trifluoromethyl groups.
Trifluoromethylquinoline: A quinoline derivative with a single trifluoromethyl group.
Bis(trifluoromethyl)quinoline: A quinoline derivative with trifluoromethyl groups at different positions.
Uniqueness: 4-Hydroxy-2,7-bis(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of two trifluoromethyl groups at the 2 and 7 positions, which significantly enhance its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-oxo-2,7-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO3/c13-11(14,15)4-1-2-5-6(3-4)19-9(12(16,17)18)7(8(5)20)10(21)22/h1-3H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJJPKVGRHTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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